Lithium triisopropyl 2-(4-methylpyridyl)borate
Description
Properties
IUPAC Name |
lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBIRTZNYQQNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682082 | |
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202220-93-6 | |
| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
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Temperature : Lithiation at −78°C ensures regioselective deprotonation and minimizes decomposition.
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Stoichiometry : A 1:1 molar ratio of lithiated pyridyl to triisopropyl borate is critical to avoid over-borylation.
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Work-Up : Vacuum drying at 80°C removes residual solvents and lithium borate byproducts.
One-Pot Lithiation-Borylation-Suzuki Coupling Sequence
Modern advancements have streamlined the synthesis through a one-pot protocol that integrates lithiation, borylation, and Suzuki-Miyaura coupling (SMC). This method, pioneered by Buchwald and colleagues, eliminates intermediate isolation, enhancing yield and scalability.
Stepwise Mechanism:
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Lithiation : 2-(4-Methylpyridine) is treated with LDA at −78°C in THF.
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Borylation : Triisopropyl borate is added dropwise, forming the lithium triisopropyl borate in situ.
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Cross-Coupling : Without purification, the borate is reacted with aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst (e.g., XPhos Pd G3) and aqueous K₃PO₄ at 40°C.
This approach achieves yields exceeding 85% for biaryl products while circumventing protodeboronation—a common issue with boronic acids. The borate’s stability under ambient conditions (up to 4 months) further underscores its practicality.
Substrate-Specific Modifications and Challenges
The preparation of this compound requires tailored adjustments for sensitive substrates:
Protecting Group Strategies:
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SEM-Protected Pyridines : Bulky silyl ethers (e.g., SEM) shield reactive sites during lithiation, enabling successful borylation.
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Avoidance of Acidic Protons : Substrates with NH or OH groups necessitate protection; TIPS and SEM groups are effective, whereas Boc or benzyl groups lead to decomposition.
Table 1: Substrate Compatibility and Yields
| Substrate | Protecting Group | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Methylpyridine) | None | 92 | |
| N-Methylimidazole | Trityl | 78 | |
| Pyrrole | TIPS | 85 |
Purification and Stabilization Techniques
Crude lithium triisopropyl borates are typically used without further purification due to their inherent stability. However, recrystallization from hexane/THF mixtures (1:3 v/v) can enhance purity to >95% for analytical applications. The compound’s resistance to protodeboronation is attributed to steric shielding by isopropyl groups, which hinder nucleophilic attack at the boron center .
Chemical Reactions Analysis
Types of Reactions: Lithium triisopropyl 2-(4-methylpyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borate compounds.
Scientific Research Applications
Lithium triisopropyl 2-(4-methylpyridyl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium triisopropyl 2-(4-methylpyridyl)borate involves the coordination of the lithium ion to the borate group. This coordination enhances the reactivity of the borate group, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyridyl Ring
A family of lithium triisopropyl pyridylborates exists, differing in the substituent type and position on the pyridine ring (Table 1). These variations significantly influence reactivity and application scope:
Key Observations :
- Electron-Donating Groups (e.g., Methyl, Methoxy) : Enhance nucleophilicity of the borate, improving coupling efficiency in electron-deficient aryl halide systems .
- Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : May reduce reactivity but increase stability, as seen in the 66% yield for 4-chloro derivative in dichlorotetraphyradiine synthesis .
Borate Ligand Modifications
The nature of the borate ligands (triisopropyl vs. other groups) alters steric and electronic properties:
- Triisopropyl Borate Ligands : Provide steric bulk, stabilizing the boron center and preventing undesired side reactions. This is critical in maintaining reagent integrity during storage (2–8°C under inert atmosphere) .
- Trihydroxy Borate (e.g., Lithium trihydroxy(pyridin-2-yl)borate) : Lacks steric protection, leading to higher hydrophilicity and reduced stability. Such compounds are less commonly used in anhydrous cross-coupling conditions .
- Oxalate-Containing Borates (e.g., LiBOB, LiDFOB) : Used in lithium-ion battery electrolytes, these compounds differ fundamentally in application but share borate-based coordination chemistry. LiDFOB’s oxalate and fluoride ligands enhance thermal stability (decomposition >200°C) compared to alkyl borates .
Performance in Cross-Coupling Reactions
This compound outperforms less stabilized analogs in specific contexts:
- Yield and Efficiency : The methyl-substituted derivative demonstrates comparable or superior yields to chloro- and fluoro-substituted analogs in palladium-catalyzed reactions, attributed to balanced electronic effects .
- Solubility and Handling : Unlike boronic acids (which require isolation), lithium triisopropyl borates can be used in situ, as their intermediates avoid hydrolysis issues. For example, Merck utilized a similar borate without isolation for synthesizing a prostaglandin inhibitor .
Biological Activity
Lithium triisopropyl 2-(4-methylpyridyl)borate is an organolithium compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula . The compound features a lithium atom coordinated to a triisopropyl borate and a 2-(4-methylpyridyl) group, which enhances its stability and reactivity. The structural configuration contributes to its unique chemical behavior, making it a valuable reagent in various synthetic processes.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its boron and lithium components. These interactions can lead to the formation of stable complexes with nucleophiles or electrophiles, influencing various biochemical pathways.
Key Mechanisms:
Biological Applications
Research into this compound has highlighted several promising applications:
- Drug Development : Its role as a reagent in the synthesis of biologically active compounds positions it as a candidate for drug development. The compound's stability allows for efficient synthesis pathways that could lead to new therapeutic agents.
- Synthetic Organic Chemistry : The compound has been utilized in various synthetic processes, demonstrating versatility in forming carbon-carbon bonds essential for creating complex molecular structures .
Case Studies and Research Findings
Data Table: Comparison of Lithium Triisopropyl Borates
| Compound Name | Molecular Formula | Key Applications |
|---|---|---|
| This compound | C15H27BLiN | Drug development, organic synthesis |
| Lithium triisopropyl 2-(5-methylpyridyl)borate | C15H27BLiN | Cross-coupling reactions |
| Lithium triisopropyl 2-(5-methoxypyridyl)borate | C15H27BLiNO4 | Catalytic applications in organic synthesis |
Q & A
Q. What are the standard synthetic methods for preparing lithium triisopropyl 2-(4-methylpyridyl)borate?
this compound is typically synthesized via carbolithiation reactions, where organolithium reagents react with alkynes or alkenes, followed by boron trapping agents like triisopropyl borate. For example, in enantioselective routes, sparteine or chiral diamines are used to chelate lithium, inducing stereoselectivity during borate formation . Key steps include:
- Deprotonation or lithium-halogen exchange to generate reactive intermediates.
- Reaction with triisopropyl borate to form the boronate ester.
- Purification via recrystallization or column chromatography.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Multinuclear NMR spectroscopy (e.g., B, H, C) is critical for verifying boron coordination and ligand environments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural validation . Purity is assessed via elemental analysis, TGA (for thermal stability), and HPLC .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of chiral lithium borate derivatives?
Enantioselective synthesis requires chiral ligands to direct lithium coordination. For example:
- (S)-Sparteine induces (S)-configuration in boroprolines via chelation-controlled lithiation (90% ee) .
- Diamine ligands (e.g., compound 112 in ) reverse stereoselectivity, yielding (R)-configured products (95% ee). Methodological challenges include minimizing racemization during borate esterification and optimizing reaction temperatures (−40°C to 80°C) .
Q. What strategies mitigate side reactions (e.g., polymerization) during carbolithiation with triisopropyl borate?
Polymerization arises from unquenched organolithium intermediates. Mitigation strategies include:
- Low-temperature reactions (−40°C to 0°C) to suppress radical pathways.
- Stoichiometric control of triisopropyl borate to ensure complete boron trapping.
- Inert atmospheres (N/Ar) to prevent moisture-induced decomposition .
Q. How does the choice of borate ester (e.g., triisopropyl vs. triethyl borate) impact reaction efficiency and product stability?
Triisopropyl borate enhances steric hindrance, reducing unwanted nucleophilic attacks and improving regioselectivity in Suzuki-Miyaura couplings. However, its bulkiness may slow reaction kinetics compared to triethyl borate. Stability studies via TGA show that triisopropyl derivatives exhibit higher thermal resistance (decomposition >150°C), making them suitable for high-temperature applications .
Q. What analytical challenges arise when using lithium borates in XRF or ICP-OES sample preparation?
Lithium borate fusion requires precise stoichiometry (Li:B ratios) to dissolve refractory oxides (e.g., SiO) without forming crystalline phases. Key considerations include:
- Flux-to-sample ratios (typically 5:1 to 10:1) to ensure homogeneity.
- Cooling rates to prevent phase separation in glass beads.
- Interference mitigation (e.g., Li conductivity effects in ICP-OES) via matrix-matched standards .
Methodological Tables
Table 1: Comparison of Borate Esters in Synthesis
| Parameter | Triisopropyl Borate | Triethyl Borate |
|---|---|---|
| Steric Hindrance | High | Moderate |
| Reaction Kinetics | Slow | Fast |
| Thermal Stability (°C) | >150 | ~120 |
| Typical Yield (%) | 80–90 | 70–85 |
| Sources: |
Table 2: Key Characterization Data for Lithium Borates
| Technique | Key Observations |
|---|---|
| B NMR | δ ~5–10 ppm (tetrahedral BO environments) |
| XRD | Trigonal/tetrahedral B-O bonds (d = 1.36–1.48 Å) |
| TGA | 10–15% mass loss at 200–300°C (solvent/water) |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
